(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has been reported in Streptomyces xiamenensis with data available.
Cyclo(L-leucyl-L-valyl)
CAS No.: 15136-24-0
Cat. No.: VC8430995
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15136-24-0 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | (3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 |
| Standard InChI Key | UPOUGDHEEGKEGS-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N1)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
Cyclo(L-leucyl-L-valyl) is a diketopiperazine derivative formed through the cyclization of L-leucine and L-valine residues. Its IUPAC name, , reflects its stereochemical configuration, with defined stereocenters at positions 3 and 6 . The compound’s planar structure is stabilized by intramolecular hydrogen bonds, a feature common to cyclic dipeptides that enhances metabolic stability compared to linear analogs .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| Exact Mass | 212.152 g/mol |
| LogP | 1.223 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
| SMILES | CC(C)CC1C(=O)NC(C(=O)N1)C(C)C |
| InChI Key | UPOUGDHEEGKEGS-IUCAKERBSA-N |
The compound’s moderate hydrophobicity (LogP = 1.223) facilitates membrane permeability, a critical factor in its antifungal activity . Its solid-state stability at room temperature and solubility in dimethyl sulfoxide (DMSO) make it suitable for laboratory applications .
Biosynthesis and Natural Sources
Microbial Producers
Cyclo(L-leucyl-L-valyl) is synthesized nonribosomally by bacterial species such as Achromobacter xylosoxidans and Streptomyces xiamenensis . These organisms employ cyclodipeptide synthases to catalyze the condensation and cyclization of aminoacyl-tRNA substrates, a process that bypasses ribosomal peptide synthesis mechanisms .
Metabolic Context
In A. xylosoxidans, the production of cyclo(L-leucyl-L-valyl) is linked to secondary metabolism, often induced under nutrient-limiting conditions . The compound’s biosynthesis is regulated by quorum-sensing systems, which coordinate microbial community behaviors and competitive interactions .
Biological Activity and Mechanism of Action
Antifungal and Anti-Aflatoxin Effects
Cyclo(L-leucyl-L-valyl) demonstrates significant inhibitory activity against Aspergillus parasiticus, reducing aflatoxin B production by up to 90% at micromolar concentrations . Aflatoxins, potent carcinogens produced by Aspergillus species, contaminate crops such as maize and peanuts, posing severe health risks.
Genetic Regulation
The compound suppresses the transcription of four critical aflatoxin biosynthesis genes:
-
hexB: Involved in hexanoate synthesis, a precursor for aflatoxin .
-
pksL1: Encodes a polyketide synthase essential for aflatoxin backbone formation .
-
dmtA: A methyltransferase required for structural modifications .
This multi-target action disrupts both early and late stages of aflatoxin production, making cyclo(L-leucyl-L-valyl) a promising candidate for agricultural biocontrol .
Structural Determinants of Activity
The diketopiperazine ring is critical for bioactivity, as linear analogs of L-leucyl-L-valyl lack inhibitory effects . Substituents on the piperazine ring, particularly the isobutyl (from leucine) and isopropyl (from valine) groups, enhance binding to fungal transcriptional regulators .
Applications in Research and Industry
Agricultural Biocontrol
Field trials have explored cyclo(L-leucyl-L-valyl) as a pre-harvest treatment for crops. By suppressing Aspergillus growth and aflatoxin synthesis, it reduces post-harvest losses without leaving toxic residues . Its efficacy is comparable to chemical fungicides like azoles but with a lower environmental impact .
Tools for Studying Aflatoxin Pathways
Researchers utilize cyclo(L-leucyl-L-valyl) to probe the regulatory networks of aflatoxin biosynthesis. For example, its inhibition of aflR has clarified the role of this gene in cross-talk between primary and secondary metabolism .
Table 2: Formulation Strategies for Improved Solubility
| Formulation | Components | Use Case |
|---|---|---|
| DMSO/Tween 80/Saline | 10% DMSO, 5% Tween 80, 85% saline | In vitro assays |
| PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80 | In vivo administration |
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